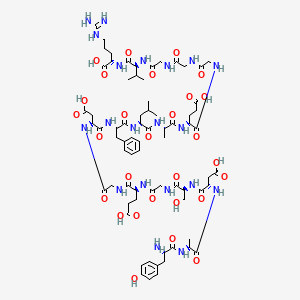

(Tyr0)-fibrinopeptide A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tyr0-fibrinopeptide A (TFP-A) is a synthetic peptide with a molecular weight of 1221 Da, consisting of 11 amino acids. It is a potent inhibitor of thrombin and is used in various scientific and medical applications. TFP-A has been studied extensively and has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Fibrinopeptides, including "(Tyr0)-fibrinopeptide A", are studied for their evolutionary significance, particularly in primates. Research by Wooding and Doolittle (1972) on primate fibrinopeptides shows how these peptides can be used to understand evolutionary relationships among species (Wooding & Doolittle, 1972).

Fibrinopeptide A plays a crucial role in fibrin polymerization, a key process in blood coagulation. Okumura et al. (1996) identified a novel dysfibrinogen, Fibrinogen Matsumoto I, where a specific substitution near Tyr-363 (adjacent to fibrinopeptide A) is associated with defective fibrin polymerization (Okumura et al., 1996).

Wilner and Birken (1975) synthesized canine fibrinopeptide A and its analogue for radioimmunoassay applications. This approach is useful for studying fibrinopeptide A levels in biological samples (Wilner & Birken, 1975).

Nossel et al. (1971) developed a radioimmunoassay for human fibrinopeptide A, enhancing the ability to detect this peptide during coagulation processes (Nossel et al., 1971).

The binding of fibrinogen to platelets, involving fibrinopeptide A, is a critical step in platelet aggregation. Edgington et al. (1979) showed that fibrinogen has specific receptors on platelets, indicating a direct role in hemostatic functions (Edgington et al., 1979).

Taub et al. (1989) discovered that a monoclonal antibody against the platelet fibrinogen receptor mimics a receptor recognition domain in fibrinogen, highlighting the intricate interactions involving fibrinopeptide A in blood coagulation (Taub et al., 1989).

Okumura et al. (1997) investigated the role of specific amino acid residues near fibrinopeptide A in fibrin polymerization, highlighting the importance of these residues in clot formation (Okumura et al., 1997).

Meh et al. (2001) studied the high-affinity thrombin binding site in fibrin, which involves regions near fibrinopeptide A, elucidating the interactions that contribute to clot stabilization (Meh et al., 2001).

Jevons (1963) focused on tyrosine O-sulphate in fibrinogen and fibrin, which is relevant to the structure and function of fibrinopeptides like fibrinopeptide A (Jevons, 1963).

Budzynski et al. (1975) developed a radioimmunoassay technique for measuring human fibrinopeptide A, contributing to the understanding of its role in various physiological and pathological conditions (Budzynski et al., 1975).

Eigenschaften

IUPAC Name |

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H106N20O28/c1-34(2)23-45(66(114)83-37(6)60(108)86-43(19-21-56(102)103)64(112)79-29-51(96)77-28-50(95)78-30-54(99)92-59(35(3)4)70(118)87-44(71(119)120)13-10-22-76-72(74)75)89-67(115)46(25-38-11-8-7-9-12-38)90-68(116)47(26-57(104)105)85-53(98)32-80-63(111)42(18-20-55(100)101)84-52(97)31-81-65(113)49(33-93)91-69(117)48(27-58(106)107)88-61(109)36(5)82-62(110)41(73)24-39-14-16-40(94)17-15-39/h7-9,11-12,14-17,34-37,41-49,59,93-94H,10,13,18-33,73H2,1-6H3,(H,77,96)(H,78,95)(H,79,112)(H,80,111)(H,81,113)(H,82,110)(H,83,114)(H,84,97)(H,85,98)(H,86,108)(H,87,118)(H,88,109)(H,89,115)(H,90,116)(H,91,117)(H,92,99)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,119,120)(H4,74,75,76)/t36-,37-,41-,42-,43-,44-,45-,46-,47-,48-,49-,59-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCOCTYTQAPZNB-NKBLSBRISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H106N20O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1699.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Tyr0)-fibrinopeptide A | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Nitrophenyl)azo]-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)phenol](/img/structure/B560850.png)

![disodium;[6-aminohexoxy(oxido)phosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B560863.png)